

An In-depth Technical Guide on the α-Glucosidase Inhibitory Activity of Aspulvinones

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Compound of Interest		
Compound Name:	Aspulvinone O	
Cat. No.:	B15616905	Get Quote

Introduction

Aspulvinones are a class of fungal secondary metabolites characterized by a tetronic acid core connecting two substituted aromatic rings.[1][2] This class of compounds has garnered significant interest due to a wide range of documented biological activities, including antibacterial, anti-inflammatory, and antiviral properties.[1][2] Notably, certain aspulvinones have been identified as potent inhibitors of α -glucosidase, an enzyme crucial for carbohydrate digestion.[1][2] Inhibition of α -glucosidase delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby mitigating postprandial hyperglycemia. This mechanism makes α -glucosidase inhibitors a key therapeutic strategy for managing type 2 diabetes.[3]

While **Aspulvinone O**, specifically, is noted to possess anti- α -glucosidase properties among its other bioactivities, detailed quantitative studies on its direct interaction with this enzyme are not extensively available in public literature.[1][2] However, comprehensive research on closely related aspulvinones isolated from Aspergillus terreus ASM-1 provides a robust framework for understanding the potential of this entire class of molecules.[3] This guide details the α -glucosidase inhibitory activity of these well-characterized aspulvinones, presenting quantitative data, experimental methodologies, and mechanistic insights relevant for research and development.

Quantitative Data: Inhibitory Activity of Aspulvinones



Six aspulvinone derivatives isolated from Aspergillus terreus ASM-1 demonstrated potent inhibitory activities against α -glucosidase.[3] The compounds studied include three new prenylated aspulvinones, Aspulvinone V (1), Aspulvinone W (2), and Aspulvinone X (3), alongside known analogues Aspulvinone H (4), J-CR (5), and R (6).[3] Their inhibitory potencies are summarized below for direct comparison.

Table 1: α-Glucosidase Inhibitory Activity (IC₅₀) of Aspulvinone Derivatives

Compound	Specific Name	Name IC ₅₀ (μM)	
1	Aspulvinone V	2.2	
2	Aspulvinone W	44.3	
3	Aspulvinone X	24.8	
4	Aspulvinone H	4.6	
5	Aspulvinone J-CR	>50	
6	Aspulvinone R	10.8	
Acarbose	Positive Control	750.0	

Data sourced from Wu et al. (2021).[3]

Among the tested compounds, Aspulvinone V (1) and Aspulvinone H (4) were identified as the most potent inhibitors and were selected for further kinetic analysis to determine their mechanism of action.[3]

Table 2: Enzyme Kinetic Parameters for Aspulvinone V and Aspulvinone H

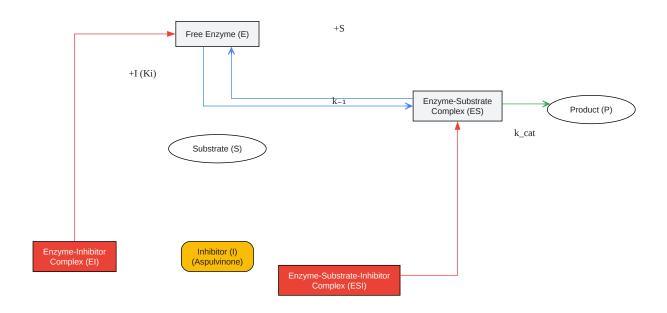
Compound	K _m (mM)	V _{max} (µM/min)	Κ _ι (μΜ)	Kis (μM)	Inhibition Type
Aspulvinone V (1)	2.15	39.53	1.8	3.5	Mixed-type
Aspulvinone H (4)	2.15	39.53	4.2	8.1	Mixed-type



 K_m : Michaelis-Menten constant; V_{max} : Maximum reaction velocity; K_i : Inhibition constant for inhibitor binding to free enzyme; K_{is} : Inhibition constant for inhibitor binding to enzymesubstrate complex. Data sourced from Wu et al. (2021).[3]

Mechanistic Insights and Visualizations

Kinetic studies revealed that both Aspulvinone V and Aspulvinone H act as mixed-type inhibitors of α -glucosidase.[3] This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities, interfering with both substrate binding and catalysis.[3][4]



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Caption: Mixed-type inhibition of α -glucosidase by Aspulvinones.

Experimental Protocols

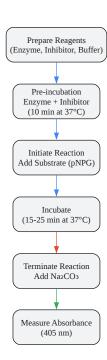


The following methodologies were employed for the evaluation of α -glucosidase inhibitory activity and determination of enzyme kinetics.

α-Glucosidase Inhibition Assay

This spectrophotometric assay quantifies the inhibitory effect of a compound by measuring the reduction in the enzymatic conversion of a substrate to a colored product.





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Caption: General workflow for the α -glucosidase inhibition assay.

Procedure:

• Preparation: In a 96-well plate, 20 μ L of α -glucosidase enzyme solution (1.0 U/mL) is mixed with 10 μ L of the test compound (aspulvinone) solution at various concentrations.



- Pre-incubation: 50 μL of Phosphate Buffer Saline (PBS) is added, and the mixture is incubated at 37°C for 10 minutes.[3]
- Reaction Initiation: 20 μL of p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (1.25 to 20 mM) is added to start the reaction.[3]
- Incubation: The reaction mixture is further incubated at 37°C for 15-25 minutes.[3]
- Termination: The reaction is stopped by adding 100 μL of 1M Sodium Carbonate (Na₂CO₃) solution.[3]
- Measurement: The absorbance of the product, p-nitrophenol, is measured at 405 nm using a microplate reader.
- Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(Ac As) / Ac] x 100 Where Ac is the absorbance of the control (without inhibitor) and As is the absorbance of the sample. The IC₅₀ value is determined from the dose-response curve.[3]

Enzyme Kinetic Studies

To elucidate the mode of inhibition, the reaction rate is measured at varying concentrations of both the substrate (pNPG) and the inhibitor.

Procedure:

- Assay Setup: The α-glucosidase inhibition assay is performed as described above, but with a range of pNPG concentrations (e.g., 1.25, 2.5, 5, 10, and 20 mM) for each fixed concentration of the inhibitor (e.g., Aspulvinone V or H).[3]
- Data Collection: The absorbance is measured at multiple time points to determine the initial reaction velocity (V).[3]
- Data Analysis: The kinetic parameters, Michaelis—Menten constant (K_m) and maximum velocity (V_{max}), are determined by constructing Lineweaver-Burk plots (a double reciprocal plot of 1/V versus 1/[S]).[3]
- Determination of Inhibition Constants: The inhibition constants K_i (for binding to the free enzyme) and K_{is} (for binding to the enzyme-substrate complex) are calculated from



secondary plots, such as a Dixon plot or plots of the slope (K_m/V_{max}) or y-intercept (1/V_{max}) versus the inhibitor concentration.[3] The intersection of lines in the second quadrant of the Lineweaver-Burk plot is characteristic of a mixed-type inhibitor.[3]

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